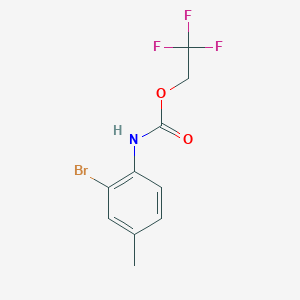

2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate

Description

BenchChem offers high-quality 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBYVTLOSMTJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from related structures and the broader class of carbamates to offer valuable insights for researchers. This guide covers physicochemical properties, a proposed synthetic route with detailed experimental protocol, and a discussion of potential biological activities and applications based on established structure-activity relationships.

Introduction

Carbamates, characterized by the -O-CO-NH- linkage, are a pivotal structural motif in medicinal chemistry and drug design.[1] Their stability, ability to permeate cell membranes, and resemblance to peptide bonds make them valuable components in therapeutic agents for a wide range of diseases, including cancer, epilepsy, and viral infections.[1][2] The incorporation of a carbamate group can enhance the biological activity of pharmacophores.[1] The specific compound, 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate, integrates several key features: a substituted phenyl ring, a bromine atom, a methyl group, and a trifluoroethyl group. These substitutions are expected to modulate its lipophilicity, metabolic stability, and interaction with biological targets.

The trifluoroethyl group, in particular, is known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability due to its high thermal and metabolic stability, lipophilicity, and electron-withdrawing effects.[3] This guide will explore the anticipated properties and potential of this specific carbamate derivative.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 1087788-66-6 | Chemical Supplier Databases |

| Molecular Formula | C10H9BrF3NO2 | Calculated from structure |

| Molecular Weight | 312.08 g/mol | Calculated from structure |

| Appearance | Likely a white to off-white solid | General appearance of similar carbamate compounds |

| Purity | Commercially available at ≥95% | Chemical Supplier Databases |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Low solubility in water. | General solubility of carbamates and fluorinated compounds |

| Melting Point | Not available. Expected to be a solid at room temperature. | Based on the high molecular weight and presence of polar groups |

| Boiling Point | Not available. Likely to decompose at high temperatures. | Carbamates can be thermally labile. |

| Stability | Carbamates are generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions.[1] | General chemical properties of carbamates. |

Synthesis and Characterization

A plausible and efficient method for the synthesis of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is via a Curtius rearrangement of a corresponding acyl azide, or by the reaction of 2-bromo-4-methylaniline with 2,2,2-trifluoroethyl chloroformate. A detailed protocol for a potential synthesis route is provided below.

Proposed Synthetic Protocol: Reaction of 2-bromo-4-methylaniline with 2,2,2-trifluoroethyl chloroformate

This method is a common and straightforward approach for the synthesis of carbamates.

Caption: Proposed synthesis of the target carbamate.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Chloroformate: Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and slow addition helps to control the temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

-

¹H NMR:

-

A singlet for the methyl (CH₃) protons around δ 2.2-2.4 ppm.

-

A quartet for the methylene (CH₂) protons of the trifluoroethyl group around δ 4.4-4.6 ppm, coupled to the fluorine atoms.

-

Aromatic protons will appear in the δ 7.0-7.8 ppm region, with splitting patterns dictated by their positions on the phenyl ring.

-

A broad singlet for the NH proton of the carbamate group, likely in the δ 7.5-8.5 ppm range, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the methyl carbon around δ 20-25 ppm.

-

A quartet for the trifluoromethyl (CF₃) carbon around δ 120-125 ppm due to carbon-fluorine coupling.

-

A quartet for the methylene (CH₂) carbon around δ 60-65 ppm.

-

Signals for the aromatic carbons in the δ 110-140 ppm range.

-

A signal for the carbonyl carbon of the carbamate group around δ 150-155 ppm.

-

-

IR Spectroscopy:

-

A characteristic N-H stretching vibration around 3300-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.

-

A strong C=O stretching vibration for the carbamate carbonyl group around 1700-1730 cm⁻¹.

-

C-N stretching vibrations around 1200-1300 cm⁻¹.

-

Strong C-F stretching vibrations in the region of 1000-1200 cm⁻¹.

-

C-Br stretching vibration in the lower frequency region, typically below 600 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

-

Fragmentation patterns would likely involve the loss of the trifluoroethyl group and cleavage of the carbamate linkage.

-

Potential Biological and Pharmacological Properties

The biological activity of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate has not been explicitly reported. However, the structural motifs present suggest several potential areas of pharmacological interest.

Caption: Potential biological activities of the title compound.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that ring-substituted carbamates can exhibit significant antimicrobial and antifungal properties.[4][5][6] The presence of halogen (bromo) and alkyl (methyl) groups on the phenyl ring can enhance lipophilicity, potentially improving cell membrane penetration and leading to increased antimicrobial efficacy. The carbamate moiety itself is a key pharmacophore in many fungicidal agents.[5] Therefore, it is plausible that 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate could be investigated for its activity against various bacterial and fungal strains.

Enzyme Inhibition

Carbamates are known to act as inhibitors of various enzymes, with their activity often depending on the nature of the substituents.[1] The trifluoroethyl group can contribute to stronger binding interactions with enzyme active sites and can also block metabolic pathways, thereby increasing the compound's half-life and potency.

Applications in Drug Discovery

Given the general properties of carbamates and the specific substitutions on this molecule, 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate could serve as a valuable scaffold or lead compound in drug discovery programs. Its potential for modification at the phenyl ring and the carbamate nitrogen allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

Specific toxicology data for 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is not available. However, as with any laboratory chemical, it should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is a halogenated and fluorinated carbamate with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data is scarce, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential biological activities based on the well-established properties of the carbamate class of compounds. Further experimental validation of the properties and activities discussed herein is warranted to fully elucidate the potential of this molecule.

References

-

Jukić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

-

Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. PMC. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Li, X., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

-

Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]. Journal of Chemical and Pharmaceutical Research. [Link]

-

PubChem. (n.d.). 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate. [Link]

-

Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. irejournals.com [irejournals.com]

- 4. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents [mdpi.com]

- 6. jocpr.com [jocpr.com]

2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate chemical structure and IUPAC name.

An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate: Structure, Properties, and Synthesis

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate, a fluorinated carbamate derivative of potential interest to researchers and professionals in drug development and medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this document extrapolates its chemical properties, proposes a robust synthetic pathway, and discusses its potential applications based on the well-established chemistry of its structural motifs.

Introduction: The Significance of Fluorinated Carbamates in Drug Discovery

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a stable and effective mimic of the amide bond. This bioisosteric replacement can enhance a molecule's pharmacokinetic profile, improving properties like in vivo stability and bioavailability, which are often limitations for amide-based drug candidates.[1] The incorporation of fluorine atoms, particularly the trifluoromethyl group, into drug candidates is another widely employed strategy to modulate metabolic stability, binding affinity, and lipophilicity.[2] The convergence of these two structural features in molecules like 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate presents a compelling scaffold for the development of novel therapeutic agents.

Chemical Structure and Nomenclature

The precise arrangement of atoms and the corresponding systematic name are fundamental to the identity of a chemical compound.

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,2,2-trifluoroethyl (2-bromo-4-methylphenyl)carbamate .

Chemical Structure

The chemical structure of 2,2,2-trifluoroethyl (2-bromo-4-methylphenyl)carbamate is depicted below:

Figure 1: Chemical structure of 2,2,2-trifluoroethyl (2-bromo-4-methylphenyl)carbamate.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2,2,2-trifluoroethyl (2-bromo-4-methylphenyl)carbamate. These values are estimated based on its chemical structure and serve as a useful guide for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉BrF₃NO₂ |

| Molecular Weight | 328.08 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Proposed Synthesis Pathway

A reliable and efficient synthesis is crucial for the exploration of any new chemical entity. The following section details a proposed experimental protocol for the synthesis of 2,2,2-trifluoroethyl (2-bromo-4-methylphenyl)carbamate.

Synthetic Workflow Diagram

The proposed synthesis involves a two-step process starting from the commercially available 2-bromo-4-methylaniline. The workflow is illustrated in the diagram below.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-methylphenyl isocyanate

-

Reaction Setup: In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas) is charged with a solution of 2-bromo-4-methylaniline (1 equivalent) in dry toluene.

-

Reagent Addition: A solution of triphosgene (0.4 equivalents) in dry toluene is added dropwise to the aniline solution at room temperature with vigorous stirring.

-

Reaction Progression: After the initial exothermic reaction subsides, the mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude 2-bromo-4-methylphenyl isocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of 2,2,2-Trifluoroethyl (2-bromo-4-methylphenyl)carbamate

-

Reaction Setup: The crude isocyanate from the previous step is dissolved in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: 2,2,2-Trifluoroethanol (1.1 equivalents) is added dropwise to the isocyanate solution at 0°C (ice bath). A catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be added to facilitate the reaction.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The progress is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,2,2-trifluoroethyl (2-bromo-4-methylphenyl)carbamate.

Potential Applications in Drug Development

While the specific biological activity of 2,2,2-trifluoroethyl (2-bromo-4-methylphenyl)carbamate has not been reported, its structural features suggest several potential therapeutic applications:

-

Enzyme Inhibition: The carbamate moiety can act as a transition-state mimic for amide hydrolysis, making it a candidate for inhibiting proteolytic enzymes.[1]

-

Neurological Disorders: Many carbamate-containing molecules exhibit activity in the central nervous system. For instance, some act as anticonvulsants or are used in the management of neurodegenerative diseases.[1]

-

Oncology: The bromo- and methyl-substituted phenyl ring could be tailored for specific receptor binding, a common strategy in the design of kinase inhibitors and other anti-cancer agents.

Further research through biological screening and structure-activity relationship (SAR) studies would be necessary to elucidate the specific therapeutic potential of this compound. The synthetic protocol outlined in this guide provides a clear pathway for obtaining the necessary quantities of this molecule for such investigations.

References

-

PubChem. 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

-

American Elements. 2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate. [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

Molecules. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed Central. [Link]

-

Šestak, V., & Stojan, J. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Entity

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Within this context, 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate, identified by the CAS number 1087788-66-6 , emerges as a compound of considerable interest.[2]

This technical guide serves as a comprehensive resource for researchers and professionals engaged in drug discovery and development. It provides a detailed exploration of the synthesis, characterization, and potential applications of this fluorinated carbamate, underpinned by established scientific principles and analogous methodologies.

Physicochemical Properties at a Glance

A summary of the key identifiers and properties of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is presented in the table below.

| Property | Value | Source |

| CAS Number | 1087788-66-6 | [2] |

| Molecular Formula | C10H9BrF3NO2 | Calculated |

| Molecular Weight | 312.09 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | N/A |

| Purity | ≥95% (typical for commercial samples) | [2] |

Synthesis and Characterization: A Proposed Pathway

A general and modern approach for the synthesis of N-aryl carbamates involves the reaction of an aromatic amine with a carbonate under mild, metal-free conditions, often catalyzed by an organocatalyst.[3] An alternative, well-established method is the reaction of an amine with a chloroformate.

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic workflow for 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate.

Caption: Proposed synthetic workflow for 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of N-aryl carbamates and should be adapted and optimized as necessary.

Materials:

-

2-Bromo-4-methylaniline

-

2,2,2-Trifluoroethyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 2-bromo-4-methylaniline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

-

Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

Characterization

The structure and purity of the synthesized 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the methyl group, and the methylene protons of the trifluoroethyl group, with appropriate chemical shifts and coupling constants.

-

¹³C NMR will confirm the presence of all carbon atoms in the molecule, including the carbonyl of the carbamate and the trifluoromethyl group.

-

¹⁹F NMR will show a characteristic signal for the trifluoromethyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the carbamate group.

Potential Applications in Drug Discovery and Beyond

The carbamate functional group is a key structural motif in a wide array of therapeutic agents, contributing to their biological activity and pharmacokinetic properties.[1] Carbamate-containing drugs are used in the treatment of various conditions, including cancer, epilepsy, and neurodegenerative diseases.[4]

The unique combination of a bromo-methylphenyl ring and a trifluoroethyl group in the target molecule suggests several avenues for its potential application:

-

As a Building Block in Medicinal Chemistry: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.

-

As a Potential Bioactive Agent: Carbamates are known to exhibit a range of biological activities. For instance, N-aryl carbamates have been investigated as antifungal agents.[5][6] The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound a candidate for screening in various biological assays.

-

In Agrochemical Research: Many commercial fungicides and insecticides contain the carbamate moiety.[6][7] The structural features of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate make it a potential candidate for evaluation as a novel agrochemical.

The following diagram illustrates the logical relationship between the structural features of the molecule and its potential applications.

Caption: Logical relationships between molecular features and potential applications.

Conclusion

2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate represents a promising, albeit underexplored, chemical entity. Its synthesis is achievable through established chemical methodologies, and its structural features suggest significant potential for applications in drug discovery, agrochemical research, and as a versatile synthetic building block. This guide provides a foundational understanding for researchers looking to explore the potential of this and related fluorinated carbamates.

References

-

A Metal‐Free Synthesis of N‐Aryl Carbamates under Ambient Conditions. Available at: [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Available at: [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - NIH. Available at: [Link]

-

(3-Bromo-5-methylphenyl) carbamate | C8H8BrNO2 | CID 174998660 - PubChem. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

1087788-97-3,2,2,2-trifluoroethyl 2-fluoro-4-methylphenylcarbamate-AccelaChem. Available at: [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI. Available at: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]

-

Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. Available at: [Link]

-

Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed. Available at: [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. scispace.com [scispace.com]

- 4. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel carbamate derivative, 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate. Designed for researchers and professionals in drug development and chemical sciences, this document outlines the strategic approach to elucidating the molecular structure of this compound through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the rationale behind the experimental protocols and provide a detailed interpretation of the predicted spectral data, grounded in established scientific principles and comparative analysis with structurally related molecules. This guide serves as a robust framework for the analysis of similarly complex halogenated and fluorinated organic molecules.

Introduction and Rationale

The synthesis and characterization of novel small molecules are cornerstones of modern pharmaceutical and agrochemical research. Carbamate derivatives, in particular, are a class of compounds with a broad spectrum of biological activities. The target molecule, 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate, incorporates several key structural motifs: a halogenated aromatic ring, a carbamate linkage, and a trifluoroethyl group. Each of these features can significantly influence the compound's physicochemical properties, metabolic stability, and biological target engagement. Therefore, unambiguous confirmation of its structure through spectroscopic methods is a critical step in its development.

This guide will provide a detailed, predictive analysis of the NMR, IR, and MS data for this compound. In the absence of a complete, published experimental dataset for this specific molecule, our approach is to leverage spectral data from closely related analogs and foundational spectroscopic principles to construct a highly accurate, predicted spectroscopic profile. This methodology not only provides a benchmark for future experimental work but also serves as an educational tool for interpreting the spectra of complex organic molecules.

Proposed Synthetic Pathway

A logical and efficient synthesis of the title compound is essential for obtaining a pure sample for analysis. A common and effective method for the formation of N-aryl carbamates is the reaction of an aromatic isocyanate with an alcohol. In this case, the key precursors would be 2-bromo-4-methylphenyl isocyanate and 2,2,2-trifluoroethanol.

Caption: Proposed two-step synthesis of the target carbamate.

The synthesis commences with the conversion of 2-bromo-4-methylaniline to the corresponding isocyanate using a phosgene equivalent like triphosgene. This is a standard and high-yielding transformation. The resulting isocyanate is then reacted with 2,2,2-trifluoroethanol, often in the presence of a non-nucleophilic base catalyst such as triethylamine, to afford the final carbamate product. Purification via column chromatography would be expected to yield the compound in high purity, suitable for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For the title compound, we will predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra.

Experimental Protocol: NMR Sample Preparation and Acquisition

To ensure high-quality, reproducible NMR data, a standardized sample preparation and acquisition protocol is paramount.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified solid compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[1]

-

The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1]

-

The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.[1]

-

-

Data Acquisition :

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope (typically 1024 scans or more).

-

¹⁹F NMR spectra are generally acquired with high sensitivity.

-

Standard 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), should be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Caption: Standard workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the trifluoroethyl protons, the carbamate N-H proton, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~8.0-8.2 | Singlet (broad) | 1H | N-H | The N-H proton of carbamates typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent. |

| ~7.4-7.5 | Doublet | 1H | Ar-H | This signal is assigned to the aromatic proton ortho to the bromine atom. Data for 2-bromo-4-methylaniline shows signals in this region. |

| ~7.1-7.2 | Doublet of doublets | 1H | Ar-H | This corresponds to the aromatic proton between the bromine and methyl groups. |

| ~6.9-7.0 | Doublet | 1H | Ar-H | This signal is for the aromatic proton ortho to the carbamate group. |

| ~4.5 | Quartet | 2H | -O-CH₂-CF₃ | The methylene protons are adjacent to a CF₃ group, leading to a quartet multiplicity due to ³JHF coupling. Data for similar trifluoroethyl esters confirms this chemical shift and multiplicity. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | The methyl group on the aromatic ring will appear as a singlet in this region. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~153 | C=O (carbamate) | The carbonyl carbon of carbamates typically resonates in this downfield region. |

| ~138 | Ar-C (C-N) | The aromatic carbon attached to the nitrogen atom. |

| ~135 | Ar-C (C-CH₃) | The aromatic carbon bearing the methyl group. |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~123 (quartet, ¹JCF ≈ 277 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to strong one-bond coupling with the three fluorine atoms. |

| ~118 | Ar-C (C-Br) | The aromatic carbon attached to the bromine atom. |

| ~62 (quartet, ²JCF ≈ 37 Hz) | -O-CH₂- | The methylene carbon adjacent to the CF₃ group will be split into a quartet by two-bond coupling to the fluorine atoms. |

| ~21 | -CH₃ | The methyl carbon on the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectrum Acquisition

For a solid sample, the attenuated total reflectance (ATR) or the thin solid film method are common and convenient techniques.

-

Sample Preparation (Thin Solid Film) :

-

Dissolve a small amount of the solid (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.[2]

-

Drop a small amount of this solution onto a salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

-

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Vibration | Rationale |

| ~3300 | Medium, sharp | N-H stretch | The N-H stretching vibration of a secondary amine in a carbamate. |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the aromatic ring. |

| ~2950 | Weak | Aliphatic C-H stretch | C-H stretching of the methyl group. |

| ~1730 | Strong, sharp | C=O stretch | The carbonyl stretch of the carbamate group is a very strong and characteristic absorption. |

| 1600-1450 | Medium to strong | Aromatic C=C stretch | Skeletal vibrations of the aromatic ring. |

| ~1250 | Strong | C-O stretch | The C-O stretching vibration of the carbamate ester linkage. |

| ~1150 | Strong | C-F stretch | The C-F stretching vibrations of the trifluoromethyl group are typically very strong. |

| 800-900 | Strong | Aromatic C-H out-of-plane bend | The pattern of these bands can be indicative of the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrum Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Sample Preparation :

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonia) may be added to promote ionization.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

Predicted Mass Spectrum (ESI-MS)

-

Molecular Weight : The calculated molecular weight of C₁₀H₉BrF₃NO₂ is 314.98 g/mol .

-

Positive Ion Mode : In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 315.99. Adducts with sodium [M+Na]⁺ (m/z 337.97) or potassium [M+K]⁺ (m/z 353.94) may also be observed.

-

Isotope Pattern : A characteristic isotopic pattern for the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for all bromine-containing ions, with two peaks of nearly equal intensity separated by 2 m/z units.

Predicted Fragmentation Pattern (MS/MS)

Tandem MS of the [M+H]⁺ ion would likely show characteristic fragmentation pathways for carbamates.

Caption: A plausible fragmentation pathway for the target molecule.

-

Loss of 2,2,2-trifluoroethanol : A common fragmentation pathway for carbamates is the loss of the alcohol moiety, which in this case would result in an ion corresponding to the 2-bromo-4-methylphenyl isocyanate radical cation.

-

Decarboxylation : Subsequent loss of carbon dioxide from the isocyanate fragment is another plausible fragmentation step.

-

Cleavage of the N-C bond : Direct cleavage of the N-C bond of the aromatic ring can also occur.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectroscopic analysis of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate. By integrating foundational principles of NMR, IR, and MS with data from analogous structures, we have constructed a detailed and scientifically grounded spectral profile for this novel compound. The outlined experimental protocols represent best practices in the field, ensuring that future empirical studies can be conducted with high fidelity. This guide serves as a valuable resource for researchers in the chemical sciences, providing a clear roadmap for the structural elucidation of complex organic molecules.

References

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Retrieved from [Link]

Sources

Solubility profile of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate in various solvents.

An In-depth Technical Guide

Solubility Profile of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate in Various Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound, 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate. As a molecule with potential applications in pharmaceutical and chemical research, characterizing its solubility is a critical first step in process development, formulation, and bioavailability assessment. This document outlines the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and establishes a robust procedure for analytical quantification using High-Performance Liquid Chromatography (HPLC). We delve into the rationale for solvent selection, data interpretation, and present a clear structure for reporting the findings. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Criticality of a Solubility Profile

The compound 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is a halogenated aromatic carbamate. Its structural motifs, including a brominated phenyl ring, a carbamate linker, and a trifluoroethyl group, suggest a complex physicochemical behavior that demands empirical characterization. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental property that governs a compound's utility. In the pharmaceutical industry, poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development. For chemical synthesis, solubility in organic solvents dictates reaction conditions, purification strategies (e.g., crystallization), and overall process efficiency.

Therefore, establishing a comprehensive solubility profile across a range of pharmaceutically and industrially relevant solvents is not merely a data-gathering exercise. It is a foundational pillar for all subsequent research and development activities involving this molecule. This guide provides the strategic and experimental framework for this essential characterization.

Analyte Characterization and Predicted Behavior

A molecule's structure provides critical clues to its solubility. A logical relationship between the structural components of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate and its expected solubility can be mapped.

Caption: Predicted influence of molecular fragments on solubility.

-

2-Bromo-4-methylphenyl Group: This large, non-polar aromatic ring, further substituted with a methyl group and a heavy bromine atom, significantly contributes to the molecule's lipophilicity and molecular weight. This strongly suggests poor solubility in polar, aqueous media.

-

Carbamate Linker: This central functional group is polar. The N-H group can act as a hydrogen bond donor, while the carbonyl (C=O) oxygens are hydrogen bond acceptors. This feature will promote solubility in solvents capable of hydrogen bonding.

-

2,2,2-Trifluoroethyl Group: The highly electronegative fluorine atoms make this group strongly electron-withdrawing. This reduces the basicity of the carbamate nitrogen and its ability to be protonated. While adding to the molecular weight, this group also increases lipophilicity.

Predicted LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While experimental determination is definitive, in silico prediction tools can provide a valuable starting point. For a molecule with this structure, a high LogP value (typically > 3) is expected, reinforcing the prediction of low aqueous solubility.

Experimental Framework: Equilibrium Solubility Determination

The most reliable method for determining solubility is the equilibrium or thermodynamic solubility method. This involves allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period, ensuring the solution is saturated. The "shake-flask" method is the gold-standard protocol for this determination and is recognized by regulatory bodies like the International Council for Harmonisation (ICH).

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive profile. Solvents should be selected to span a range of polarities, hydrogen bonding capabilities, and practical applications.

| Solvent Category | Example Solvents | Rationale |

| Polar Protic | Purified Water, Methanol, Ethanol | Assesses aqueous solubility (biorelevance) and solubility in common protic organic solvents used in synthesis. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Lacks acidic protons but has dipoles; effective at solvating polar molecules, especially those with H-bond acceptors. |

| Non-Polar Aprotic | Hexanes, Toluene | Assesses solubility in hydrophobic environments, relevant for certain extraction and reaction conditions. |

| Intermediate Polarity | Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM) | Common solvents for organic synthesis, chromatography, and purification. |

| Biorelevant Media | Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF) | Provides an early indication of solubility in physiological environments, crucial for drug development. |

Experimental Protocol: Shake-Flask Method (ICH Guideline Adaptation)

This protocol ensures a robust and self-validating system for determining equilibrium solubility.

Objective: To determine the saturation concentration of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate in selected solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate (verified purity >99%)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials (e.g., 20 mL) with Teflon-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure:

-

Preparation (Triplicates): For each solvent, weigh an excess amount of the solid compound (e.g., 10-20 mg) into a 20 mL scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. Record the exact weight.

-

Solvent Addition: Accurately add a known volume of the solvent (e.g., 5.0 mL) to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled chamber set to 25 °C ± 0.5 °C. Agitate at a speed sufficient to keep the solid suspended (e.g., 150 rpm) for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

-

Sample Collection: After equilibration, remove the vials and allow them to stand for at least 2 hours for the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Based on an estimated solubility, perform an accurate serial dilution of the filtrate with the HPLC mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted samples using a pre-validated HPLC-UV method.

Analytical Method: HPLC-UV Quantification

A reverse-phase HPLC method is typically suitable for a compound of this nature.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid to ensure consistent peak shape). A typical starting point is 70:30 ACN:Water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer set to a wavelength of maximum absorbance (λmax), determined by running a UV scan of a standard solution.

-

Calibration: Prepare a stock solution of the compound in a strong organic solvent (like ACN or DMSO) and perform serial dilutions to create a calibration curve with at least five concentration points. The curve must demonstrate linearity with a correlation coefficient (r²) > 0.999.

Data Presentation and Interpretation

Results should be compiled into a clear, concise table, reporting the mean solubility and standard deviation from the triplicate measurements.

Table 1: Equilibrium Solubility of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate at 25°C

| Solvent | Solvent Category | Mean Solubility (mg/mL) | Standard Deviation | Qualitative Classification |

| Purified Water | Polar Protic | [Hypothetical Data] < 0.01 | n/a | Practically Insoluble |

| PBS (pH 7.4) | Biorelevant | [Hypothetical Data] < 0.01 | n/a | Practically Insoluble |

| Methanol | Polar Protic | [Hypothetical Data] 5.2 | ± 0.3 | Sparingly Soluble |

| Ethanol | Polar Protic | [Hypothetical Data] 8.9 | ± 0.5 | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | [Hypothetical Data] 45.1 | ± 2.1 | Soluble |

| Ethyl Acetate | Intermediate | [Hypothetical Data] 88.6 | ± 4.5 | Freely Soluble |

| Dichloromethane | Intermediate | [Hypothetical Data] > 200 | n/a | Very Soluble |

| Dimethyl Sulfoxide | Polar Aprotic | [Hypothetical Data] > 200 | n/a | Very Soluble |

| Toluene | Non-Polar | [Hypothetical Data] 15.3 | ± 0.9 | Sparingly Soluble |

| Hexanes | Non-Polar | [Hypothetical Data] < 0.1 | n/a | Very Slightly Soluble |

Note: Data is presented for illustrative purposes.

Interpretation: The results should be analyzed in the context of the molecular structure. For instance, the expected high solubility in polar aprotic solvents like DMSO and intermediate solvents like DCM and Ethyl Acetate would be confirmed. The poor aqueous solubility would highlight potential bioavailability challenges, guiding formulation scientists toward enabling technologies such as amorphous solid dispersions or lipid-based formulations.

Conclusion

This guide has detailed a robust, scientifically-grounded methodology for determining the solubility profile of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate. By combining theoretical predictions based on molecular structure with the gold-standard experimental protocol of the shake-flask method, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical and pharmaceutical development. The presented workflow, from solvent selection to analytical quantification, provides a complete and self-validating system to thoroughly characterize this critical physicochemical property.

References

Potential mechanism of action for 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate.

An In-depth Technical Guide on the Potential Mechanism of Action for 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate

Introduction

2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is a novel small molecule with a chemical structure that suggests significant potential for biological activity. The presence of a carbamate functional group is a key feature, as this moiety is found in a wide range of therapeutic agents.[1][2] Carbamate derivatives are known for their chemical and proteolytic stability, their ability to penetrate cell membranes, and their resemblance to a peptide bond, making them a privileged scaffold in modern drug discovery.[2] This technical guide will provide a comprehensive exploration of the potential mechanisms of action for this compound, drawing upon established knowledge of carbamate pharmacology and outlining a rigorous experimental framework for its characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related molecules.

Proposed Mechanisms of Action

The carbamate group is the central feature that informs the most probable mechanisms of action for 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate. Carbamates are well-documented inhibitors of several enzyme classes, and their interaction with these targets can be either reversible or irreversible.

Primary Hypothesis: Covalent Inhibition of Serine Hydrolases

The most established mechanism of action for many bioactive carbamates is the covalent modification of serine residues within the active sites of enzymes, particularly serine hydrolases.[3][4] This process, known as carbamoylation, involves the nucleophilic attack of the catalytic serine's hydroxyl group on the carbonyl carbon of the carbamate.[5][6][7] This results in the formation of a stable, carbamoylated enzyme that is catalytically inactive. The 2,2,2-trifluoroethoxide or the 2-bromo-4-methylphenoxide would act as the leaving group in this reaction. The stability of the carbamoylated enzyme determines whether the inhibition is reversible (slow hydrolysis to regenerate the active enzyme) or irreversible.[8][9]

Two major classes of serine hydrolases are prime candidates for inhibition by this molecule:

1. Cholinesterases (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.[10] Many carbamate-containing drugs, such as rivastigmine, are potent AChE inhibitors that function through the carbamoylation mechanism.[10] The N-aryl carbamate structure of the title compound is consistent with known AChE inhibitors.

2. Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades a class of signaling lipids called fatty acid amides, including the endocannabinoid anandamide.[3][11] Inhibition of FAAH increases the levels of anandamide, which has shown therapeutic potential for pain, anxiety, and inflammation.[4][12] O-aryl carbamates are a well-established class of FAAH inhibitors that act by carbamoylating the active site serine (Ser241).[4][11] The structure of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate, with its lipophilic aromatic ring, could allow it to bind within the acyl chain-binding channel of FAAH, positioning the carbamate for reaction with the catalytic serine.[4]

Alternative Hypothesis: Modulation of Voltage-Gated Ion Channels

While less common for carbamates, some have been shown to modulate the activity of voltage-gated ion channels, such as sodium channels.[13][14] These channels are crucial for the generation and propagation of action potentials in excitable cells.[15][16] Modulation of these channels can have profound effects on neuronal and muscle function. This potential mechanism should be considered as a secondary hypothesis, particularly if the compound shows effects on cell excitability that cannot be explained by enzyme inhibition.

Experimental Workflows for Target Identification and Validation

A systematic approach is required to identify the specific molecular target(s) of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate and validate its mechanism of action.

Phase 1: Target Identification

The initial goal is to identify the proteins that physically interact with the compound. Affinity-based and activity-based proteomics are powerful tools for this purpose.

1. Affinity-Based Pull-Down Assays

This method involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.[17][18]

-

Protocol: On-Bead Affinity Purification

-

Probe Synthesis: Synthesize a derivative of the compound with a linker arm (e.g., polyethylene glycol) terminating in a reactive group for conjugation to beads, ensuring the modification does not disrupt the compound's activity.

-

Immobilization: Covalently attach the linker-modified compound to a solid support, such as agarose beads.

-

Lysate Incubation: Incubate the compound-conjugated beads with a cell or tissue lysate.

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using either a high concentration of the free compound or denaturing conditions.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique protein bands by mass spectrometry.

-

2. Activity-Based Protein Profiling (ABPP)

ABPP uses reactive chemical probes to label the active sites of enzymes. A probe based on the compound's structure could be designed to specifically label its target(s).

-

Protocol: Photoaffinity Labeling

-

Probe Synthesis: Synthesize a version of the compound that incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).[19]

-

Live Cell Labeling: Incubate live cells with the photoaffinity probe. This allows the probe to bind to its target in the native cellular environment.[20]

-

Photocrosslinking: Expose the cells to UV light to induce covalent crosslinking of the probe to its target protein(s).

-

Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged proteins using streptavidin beads.

-

Identification: Identify the enriched proteins by mass spectrometry.

-

Phase 2: Target Validation

Once potential targets are identified, their interaction with the compound must be validated, and the functional consequences of this interaction must be determined.[21]

1. Enzymatic Assays

If a candidate enzyme like AChE or FAAH is identified, its inhibition by the compound must be confirmed using in vitro assays.

-

Protocol: IC50 Determination

-

Enzyme Preparation: Obtain purified recombinant human AChE or FAAH.

-

Inhibitor Preparation: Prepare a series of dilutions of the compound.

-

Assay: Perform a standard enzymatic assay (e.g., using a chromogenic or fluorogenic substrate) in the presence of varying concentrations of the inhibitor.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

-

Protocol: Mode of Inhibition Analysis

-

Time-Dependence: Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate. A time-dependent decrease in activity suggests covalent or slow-binding inhibition.

-

Dialysis: Incubate the enzyme with an excess of the inhibitor, then remove the free inhibitor by dialysis. If the enzyme activity is not restored, the inhibition is likely irreversible (covalent).

-

2. Cellular Assays

Cell-based assays are crucial to confirm that the compound engages its target in a cellular context and produces the expected biological effect.

-

Protocol: Cellular Target Engagement Assay (e.g., CETSA)

-

Cell Treatment: Treat intact cells with the compound.

-

Thermal Challenge: Heat the cells to a range of temperatures.

-

Lysis and Analysis: Lyse the cells and separate the soluble and aggregated protein fractions.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot. Binding of the compound should stabilize the target protein, resulting in a higher melting temperature.

-

Structure-Activity Relationship (SAR) and Bioisosterism

The chemical structure of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate contains several motifs that can be systematically modified to probe their contribution to activity and to optimize the compound's properties. This is a core principle of drug design, often guided by the concept of bioisosterism, where one functional group is replaced by another with similar properties to enhance efficacy or reduce toxicity.[22][23][24][25][26]

-

Trifluoroethyl Group: The trifluoroethyl group significantly alters the electronic properties of the carbamate compared to a simple alkyl group. Fluorine is highly electronegative, which can impact the reactivity of the carbamate carbonyl and the leaving group potential of the trifluoroethoxide. Replacing this group with other electron-withdrawing or -donating groups could modulate the compound's potency and selectivity.

-

2-Bromo-4-methylphenyl Group: This substituted aromatic ring is likely crucial for orienting the molecule within the target's binding pocket. The bromine and methyl groups provide steric bulk and lipophilicity, and their positions can be varied to explore the topology of the binding site. For example, moving the bromine to a different position or replacing it with another halogen could significantly impact binding affinity.

Data Presentation and Visualization

Quantitative Data Summary

| Assay | Potential Target | Hypothetical Result | Interpretation |

| Enzymatic Inhibition | Acetylcholinesterase (AChE) | IC50 = 50 nM | Potent inhibition of AChE. |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 = 5 µM | Moderate inhibition of FAAH. | |

| Mode of Inhibition | AChE | Time-dependent inhibition, irreversible upon dialysis. | Covalent carbamoylation of the active site serine. |

| Cellular Target Engagement | AChE | ΔTm = +5°C | Direct binding and stabilization of AChE in cells. |

Diagrams

Caption: Proposed mechanism of covalent enzyme inhibition via carbamoylation.

Caption: Experimental workflow for target identification and validation.

Conclusion

2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate possesses a chemical scaffold that strongly suggests a mechanism of action involving the inhibition of serine hydrolases, with cholinesterases and fatty acid amide hydrolase being prime candidates. The outlined experimental workflow provides a robust, hypothesis-driven approach to unequivocally identify its molecular target(s) and elucidate its precise mechanism of action. The insights gained from such studies will be critical for understanding the compound's therapeutic potential and for guiding future drug development efforts based on this promising chemical scaffold.

References

-

A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central. [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

General mechanism of pseudoirreversible cholinesterase inhibition by... | Download Scientific Diagram. ResearchGate. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

-

(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central. [Link]

-

Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

-

Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. [Link]

-

What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

-

Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. [Link]

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. [Link]

-

Enol carbamates as inhibitors of fatty acid amide hydrolase (FAAH) endowed with high selectivity for FAAH over the other targets of the endocannabinoid system. PubMed. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchSci. [Link]

-

Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

-

Anticholinesterases - Mechanism of Action - Cholinergic System and Drugs | Pharmacology. pharmaxtract.com. [Link]

-

Small molecule target identification using photo-affinity chromatography. PubMed Central. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Ethyl N-phenylcarbamate. PubChem. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Live-cell Photoaffinity Labeling:Binding Proteins (Native Environment). YouTube. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

-

Small Molecule Modulation of Voltage Gated Sodium Channels. PubMed Central. [Link]

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PubMed Central. [Link]

-

2,2,2-trifluoroethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate. PubChem. [Link]

-

Voltage-Gated Sodium Channels as Insecticide Targets. PubMed Central. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link]

-

Gating and modulation mechanism of voltage gated sodium channels. Diva-portal.org. [Link]

-

Structural Advances in Voltage-Gated Sodium Channels. Frontiers. [Link]

-

phenyl N-ethyl-N-(2,2,2-trifluoroethyl)carbamate. PubChem. [Link]

-

Voltage-gated sodium channels (NaV): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

2,2,2-trifluoroethyl carbamate. AMERICAN ELEMENTS. [Link]

-

Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

-

Mechanism of action of organophosphorus and carbamate insecticides. PubMed Central. [Link]

-

Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed. [Link]

-

Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule Modulation of Voltage Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 22. ctppc.org [ctppc.org]

- 23. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 24. tandfonline.com [tandfonline.com]

- 25. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 26. drughunter.com [drughunter.com]

A Technical Guide to the Preliminary Biological Evaluation of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate

Executive Summary

This document outlines a comprehensive strategy for the preliminary biological characterization of the novel chemical entity, 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate. Drawing upon the well-established bioactivity of the carbamate functional group in agrochemical and pharmaceutical development, this guide proposes a structured investigation into the potential fungicidal and insecticidal properties of this compound. We will detail the rationale for this investigation, propose a synthetic route, and provide in-depth protocols for a suite of in-vitro biological assays. The overarching goal is to generate initial efficacy data to determine the potential of this molecule as a lead compound for new product development in crop protection or public health. The guide is intended for researchers, scientists, and professionals in the field of drug and pesticide development.

Introduction: The Rationale for Investigation

The carbamate functional group (-O-CO-NH-) is a cornerstone in modern medicinal and agrochemical chemistry.[1][2][3] Carbamate derivatives are integral to a wide array of approved drugs and are extensively used as insecticides and fungicides.[4][5] Their biological activity often stems from their ability to interact with key enzymes. In the context of insecticides, carbamates are known to be reversible inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[6][7][8] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[9][10] As fungicides, carbamates can affect multiple enzyme systems in fungi, leading to a broad spectrum of activity against various plant pathogens.[5]

The specific compound, 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate, incorporates several structural features that suggest a strong potential for biological activity:

-

The Carbamate Moiety: As discussed, this is a well-established pharmacophore with known insecticidal and fungicidal properties.

-

Halogen Substitution (Bromo group): The presence of a bromine atom on the phenyl ring can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate biological membranes and interact with target enzymes. Halogenated compounds are common in successful pesticides.

-

Methyl Group: This group can also modulate the molecule's physical and chemical properties, influencing its binding affinity to target sites.

-

Trifluoroethyl Group: The inclusion of a trifluoroethyl group can enhance the metabolic stability of the compound and may contribute to its binding interactions. Fluorinated compounds often exhibit unique biological activities.[11]

Given these structural attributes, a preliminary investigation into the fungicidal and insecticidal properties of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is highly warranted. This guide provides a roadmap for such an investigation.

Synthesis of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate

A plausible synthetic route for the target compound is outlined below. This synthesis is based on established methods for carbamate formation.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane (CH2Cl2) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq) at 0 °C.

-

Addition of Reagent: Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Preliminary Biological Activity Screening

Based on the known activities of carbamates, we propose a two-pronged screening approach to evaluate the fungicidal and insecticidal potential of the title compound.

3.1. In-Vitro Antifungal Activity

A panel of economically important plant pathogenic fungi will be used for the initial screening.

Experimental Workflow for Antifungal Assay:

Caption: Workflow for in-vitro antifungal screening.

Detailed Protocol (Mycelial Growth Inhibition Assay): [12]

-

Fungal Strains: A panel of common phytopathogenic fungi such as Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Pythium ultimum will be used.

-

Media Preparation: Prepare potato dextrose agar (PDA) and sterilize by autoclaving. Allow the medium to cool to 45-50 °C.

-

Compound Incorporation: Add appropriate volumes of a stock solution of the test compound in DMSO to the molten PDA to achieve final concentrations ranging from 1 to 100 µg/mL. An equivalent amount of DMSO will be added to the control plates.

-